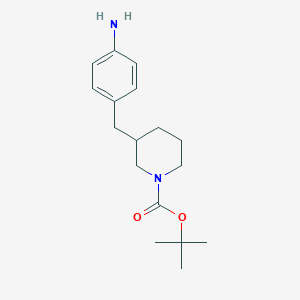

tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate

Übersicht

Beschreibung

tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate: This compound is characterized by its molecular formula C17H26N2O2 and a molecular weight of 290.4 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate typically involves the reaction of 4-aminobenzylamine with tert-butyl 3-piperidinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1. Synthesis of Bioactive Molecules

The compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structural features allow for the development of derivatives that exhibit therapeutic properties, particularly in treating neurological disorders and cancer. For instance, it has been identified as a precursor for compounds targeting Alzheimer's disease, demonstrating its relevance in neuropharmacology .

1.2. Enzyme Inhibition

Research indicates that tert-butyl 3-(4-aminobenzyl)piperidine-1-carboxylate and its derivatives can act as enzyme inhibitors. These compounds have shown effectiveness against specific enzymes involved in inflammatory pathways, making them potential candidates for treating inflammatory diseases .

1.3. Receptor Modulation

The compound interacts with various receptors, modulating their activity and influencing physiological responses. The presence of the aminobenzyl group allows for specific interactions at active sites, enhancing its potential as a pharmacological agent .

2.1. Mechanism of Action

The biological activity of this compound primarily involves:

- Molecular Interactions: The aminobenzyl group facilitates binding to enzymes and receptors.

- Chemical Modulation: The compound can undergo various chemical transformations (e.g., oxidation, reduction), leading to derivatives with enhanced biological activity .

2.2. Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct features that affect biological behavior:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate | Similar piperidine structure but different substitution | Variation in amino group position affects receptor binding |

| tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate | Contains an aminomethyl instead of aminobenzyl | Shorter side chain may reduce lipophilicity |

| tert-Butyl 2-(4-methylaminobutyl)piperidine-1-carboxylate | Longer side chain with methyl substitution | Enhanced lipophilicity may influence biological activity |

This table illustrates how variations in side chains significantly impact the chemical behavior and biological activity of related compounds.

Cosmetic Applications

Recent studies have explored the potential use of this compound in cosmetic formulations due to its stability and reactivity. Its derivatives may enhance the efficacy of topical products by improving skin absorption and bioavailability .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

4.1. Study on Enzyme Inhibition

A study demonstrated that derivatives could effectively inhibit enzymes involved in inflammatory pathways, showcasing their potential as therapeutic agents .

4.2. Receptor Interaction Studies

Research indicated selective binding to certain receptor types, confirming its role as a modulator in receptor-mediated signaling pathways .

4.3. Pharmacokinetic Evaluations

In vivo studies assessed pharmacokinetic properties, revealing promising absorption and distribution characteristics that support their potential as drug candidates .

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl 4-(3-aminobenzyl)piperidine-1-carboxylate

- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate

- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate is unique due to its specific structural features and reactivity.

Biologische Aktivität

tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl ester and a 4-aminobenzyl group. Its molecular formula is with a molecular weight of approximately 262.35 g/mol. The structure is characterized by its ability to interact with various biological targets, making it a versatile compound in pharmacological research.

The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes:

- Enzyme Modulation : The compound can bind to various enzymes, potentially altering their activity. This modulation can lead to changes in metabolic pathways and cellular responses.

- Receptor Interaction : It has been shown to interact with neurotransmitter receptors, which may influence neuronal signaling and contribute to its therapeutic effects .

Biological Activities

The compound exhibits several notable biological activities:

1. Anticancer Activity

Research indicates that certain piperidine derivatives, including this compound, demonstrate cytotoxic effects against cancer cell lines. For instance, derivatives have been shown to induce apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

2. Anti-inflammatory Effects

Studies have highlighted the compound's potential as an anti-inflammatory agent. It has been evaluated for its ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting a role in modulating inflammatory responses .

3. Neurological Implications

Given its structural similarity to known neuroactive compounds, this compound is being investigated for potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase suggests it may enhance cholinergic signaling .

Case Studies

Several studies illustrate the compound's biological activity:

Eigenschaften

IUPAC Name |

tert-butyl 3-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-10-4-5-14(12-19)11-13-6-8-15(18)9-7-13/h6-9,14H,4-5,10-12,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEVHPNLWBHDMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620431 | |

| Record name | tert-Butyl 3-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331759-58-1 | |

| Record name | tert-Butyl 3-[(4-aminophenyl)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.